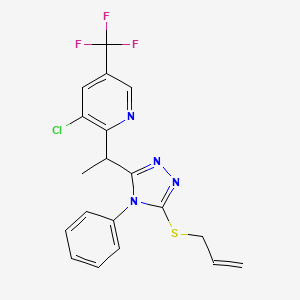
3-クロロ-5-(トリフルオロメチル)ピリジン-2-イル-(1-(5-(アリルスルファニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル)エチル)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(5-(Allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl)-3-chloro-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C19H16ClF3N4S and its molecular weight is 424.87. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(5-(Allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl)-3-chloro-5-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(5-(Allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl)-3-chloro-5-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん特性
ピロール含有化合物は、抗腫瘍剤としての可能性が調査されています。この化合物のユニークな構造は、がん細胞の増殖を阻害する能力に貢献している可能性があります。 研究者は、白血病、リンパ腫、骨髄線維症など、さまざまながんの種類に対するその影響を探求してきました .
抗菌活性
ピロール環系は、抗菌特性に関連付けられています。この化合物は、新しい抗生物質の開発または既存の抗生物質の強化の基礎として役立つ可能性があります。 細菌酵素や細胞膜との相互作用を調査することで、貴重な洞察が得られる可能性があります .
抗真菌用途
真菌感染症は、依然として重要な健康上の問題です。ピロール誘導体は、抗真菌活性を示しており、この化合物も例外ではない可能性があります。 研究者は、特定の真菌株に対する有効性とその作用機序を探求することができます .
不安解消効果
ピロール含有アナログは、不安解消(抗不安)特性について研究されています。 この化合物が神経伝達物質系に与える影響と、不安障害に対する治療薬としての可能性を調査することは価値があるかもしれません .
抗炎症の可能性
炎症は、さまざまな病気に関与しています。ピロールベースの化合物は、抗炎症効果を示しています。 研究者は、この化合物が炎症性経路を調節するかどうかとその潜在的な臨床応用を探求することができます .
逆転写酵素(HIV-1)の阻害
特定のピロール含有分子は、HIV-1の複製に不可欠な酵素である逆転写酵素を阻害します。 この化合物が酵素との相互作用を調査することで、新しい抗ウイルス戦略に関する洞察が得られる可能性があります .
作用機序
The compound also contains a trifluoromethyl group , which is often used in pharmaceuticals and agrochemicals . Trifluoromethyl groups can enhance the metabolic stability and lipophilicity of a compound, potentially improving its pharmacokinetic properties .
The pyridine ring in the compound is a basic heterocyclic aromatic organic compound. Similar to benzene, pyridine ring is often used as a scaffold in therapeutic agents and is associated with various types of biological activity .
The allylsulfanyl group might be involved in the formation of carbon-centered radical intermediates, which could play a role in the compound’s mode of action .
生物活性
The compound 2-(1-(5-(Allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl)-3-chloro-5-(trifluoromethyl)pyridine is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article synthesizes available research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound's structure can be broken down as follows:
- Triazole Ring : A five-membered ring containing three nitrogen atoms, known for its pharmacological properties.
- Allylsulfanyl Group : Contributes to the compound's reactivity and potential biological interactions.
- Chloro and Trifluoromethyl Substituents : These groups enhance lipophilicity and may influence the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various triazole derivatives, including those similar to the compound . For instance:
- Cytotoxicity Assays : The MTT assay has been widely used to evaluate the cytotoxic effects of triazole derivatives against various cancer cell lines. Compounds similar to the target have shown IC50 values ranging from 0.32 µM to 20.67 µM against HepG2 (liver cancer) and MCF-7 (breast cancer) cells .
- Mechanism of Action : Some derivatives induce apoptosis through pathways involving PARP-1 and EGFR inhibition, which are critical for cancer cell proliferation . The dual inhibition of these targets has been shown to enhance anticancer efficacy.
- In Vivo Studies : Animal models have validated the anticancer activity of triazole derivatives, demonstrating significant tumor reduction when administered at specific dosages .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 13b | MCF-7 | 1.07 | PARP-1 Inhibition |
| 12b | HepG2 | 3.21 | EGFR Inhibition |
| Target | HepG2 | TBD | TBD |
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties:
Case Studies
Several case studies have explored the biological activities of triazole derivatives:
- Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their biological activities through in vitro assays, demonstrating promising results in terms of both cytotoxicity and selectivity towards cancer cells .
- Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the triazole ring influence biological activity, providing insights that could guide future synthesis efforts .
特性
IUPAC Name |
3-chloro-2-[1-(4-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)ethyl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3N4S/c1-3-9-28-18-26-25-17(27(18)14-7-5-4-6-8-14)12(2)16-15(20)10-13(11-24-16)19(21,22)23/h3-8,10-12H,1,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUYJGBHTQVZNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C2=NN=C(N2C3=CC=CC=C3)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














